molecular formula C8H7BrClNO B13926264 3-Bromo-5-chloro-2-cyclopropoxypyridine

3-Bromo-5-chloro-2-cyclopropoxypyridine

Cat. No.: B13926264
M. Wt: 248.50 g/mol
InChI Key: NGKCHAVAQUOIES-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a cyclopropyloxy group. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-(cyclopropyloxy)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine involves its interaction with specific molecular targets. The halogen atoms and the cyclopropyloxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloropyridine
  • 3-Bromo-2-chloropyridine
  • 5-Bromo-2-chloropyridine

Uniqueness

3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

3-bromo-5-chloro-2-cyclopropyloxypyridine

InChI

InChI=1S/C8H7BrClNO/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2H2

InChI Key

NGKCHAVAQUOIES-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=N2)Cl)Br

Origin of Product

United States

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